3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol
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Overview
Description
The compound of interest, due to its complex structure involving morpholine, piperidine, and pyrazole functional groups, is likely to exhibit unique chemical and physical properties. Research in this area focuses on understanding these properties to exploit the compound in various scientific applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, reduction, and nucleophilic substitution reactions. For instance, compounds with morpholine and piperidine structures have been synthesized through reduction of corresponding ketones and separated into diastereoisomers by fractional crystallization, demonstrating the complexity and specificity required in synthesizing such compounds (Gevorgyan et al., 2009).
Molecular Structure Analysis
Molecular structure characterization often involves techniques like IR, 1H NMR, and X-ray diffraction studies. These techniques help in determining the conformation and spatial arrangement of the molecular components, which are critical in understanding the compound's reactivity and interaction with other molecules. For example, a novel bioactive heterocycle's structure was characterized to reveal its stability and intermolecular interactions, highlighting the importance of detailed structural analysis (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical properties of compounds like the one are influenced by their functional groups, which dictate their reactivity towards other chemicals. Studies on similar compounds show that reactions with secondary amines, formaldehyde, and Grignard reagents are common, leading to various derivatives with potential biological activities (Mustafa et al., 1964).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-(1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c27-12-4-5-18-16-25(9-8-21(18)24-10-13-29-14-11-24)22(28)19-15-23-26(17-19)20-6-2-1-3-7-20/h1-3,6-7,15,17-18,21,27H,4-5,8-14,16H2/t18-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFMJKLOABYKRA-NQIIRXRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)CCCO)C(=O)C3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1N2CCOCC2)CCCO)C(=O)C3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol |
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